2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as methanol and reagents like hydrazine and sulfonyl chlorides .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral agent, particularly against tobacco mosaic virus.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The chlorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and has shown antiviral activity.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: This compound has a similar structure and is used in antimicrobial research.
The uniqueness of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its combination of the tetrazole ring with the chlorophenyl and methoxyphenyl groups, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-24-14-8-4-12(5-9-14)18-15(23)10-25-16-19-20-21-22(16)13-6-2-11(17)3-7-13/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHVTMPIRMTBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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